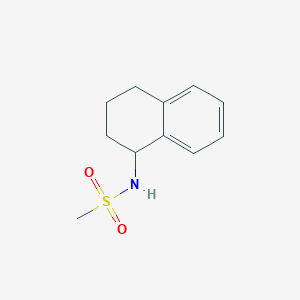![molecular formula C18H23N3O B6093242 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)butanamide](/img/structure/B6093242.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)butanamide, commonly known as BMS-986165, is a small-molecule inhibitor that targets the TYK2 enzyme. It is currently being studied for its potential therapeutic applications in autoimmune diseases and cancer.
作用機序
BMS-986165 inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By blocking the activity of TYK2, BMS-986165 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to reduce the infiltration of immune cells into inflamed tissues.
実験室実験の利点と制限
BMS-986165 has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the TYK2 enzyme and its signaling pathways. However, its potency and selectivity for TYK2 may limit its use in experiments that require inhibition of other kinases or enzymes.
将来の方向性
There are several potential future directions for the study of BMS-986165. One area of interest is its potential therapeutic applications in autoimmune diseases such as psoriasis, lupus, and multiple sclerosis. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986165 and its effects on the immune system.
合成法
The synthesis of BMS-986165 involves a multi-step process that starts with the reaction of 3-pyridinemethanol with benzylmethylamine to form N-benzyl-3-pyridinemethanamine. This intermediate is then reacted with 4-bromobutanoyl chloride to form N-benzyl-3-pyridinemethyl-4-butanamido chloride. Finally, this compound is reacted with methylamine to form BMS-986165.
科学的研究の応用
BMS-986165 has been the subject of several preclinical and clinical studies to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory effects and has demonstrated efficacy in animal models of autoimmune diseases such as psoriasis and lupus.
特性
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-8-17(22)20-13-16-11-7-12-19-18(16)21(2)14-15-9-5-4-6-10-15/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPRJIXPEGPQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6093160.png)
![1-[(6-methyl-3-pyridinyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6093162.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6093179.png)
![4-[5-(1H-indol-3-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B6093194.png)
![3-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B6093195.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6093198.png)
![1-(3-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6093204.png)
![ethyl 4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinecarboxylate](/img/structure/B6093207.png)

![methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B6093218.png)
![4-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6093228.png)
![2-(acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6093231.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6093239.png)
![1-[2-methoxy-4-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6093250.png)
